Cas no 19315-13-0 (Methyl(phenyl)phosphine oxide)

Methyl(phenyl)phosphine oxide 化学的及び物理的性質
名前と識別子
-
- Methyl(phenyl)phosphine oxide
- Methylphenylphosphine oxide
- Phosphine oxide methylphenyl-
- (+/-)-methyl(phenyl)phosphine oxide
- (+/-)-methylphenylphosphine oxide
- AGN-PC-00N5WW
- AGN-PC-0CW7E6
- ANW-60351
- CTK0E1247
- Methylphenylphosphinoxid
- phenyl(methyl)phosphine oxide
- SureCN2154648
- methyl-oxo-phenylphosphanium
- HONGHUI-MED 250019000000
- Phosphine oxide, methylphenyl-
- Phosphine oxide, methylphenyl-
- SCHEMBL2154648
- 19315-13-0
- (METHYLPHOSPHOROSO)BENZENE
- Methyl(oxo)phenylphosphanium
- O11981
- AKOS016003197
- DTXSID60544339
-
- MDL: MFCD11870835
- インチ: InChI=1S/C7H9OP/c1-9(8)7-5-3-2-4-6-7/h2-6,9H,1H3
- InChIKey: ATPGNTDARNWVLL-UHFFFAOYSA-N
- ほほえんだ: CP(=O)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 140.03917
- どういたいしつりょう: 139.031276872g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- PSA: 17.07
Methyl(phenyl)phosphine oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A515549-1g |
Methyl(phenyl)phosphine oxide |
19315-13-0 | 98% | 1g |
$472.0 | 2025-02-24 | |
Ambeed | A515549-100mg |
Methyl(phenyl)phosphine oxide |
19315-13-0 | 98% | 100mg |
$113.0 | 2025-02-24 | |
Ambeed | A515549-50mg |
Methyl(phenyl)phosphine oxide |
19315-13-0 | 98% | 50mg |
$76.0 | 2024-07-28 | |
Ambeed | A515549-5g |
Methyl(phenyl)phosphine oxide |
19315-13-0 | 98% | 5g |
$1655.0 | 2025-02-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M69170-1g |
Methyl(phenyl)phosphine oxide |
19315-13-0 | 1g |
¥10622.0 | 2021-09-08 | ||
Ambeed | A515549-250mg |
Methyl(phenyl)phosphine oxide |
19315-13-0 | 98% | 250mg |
$181.0 | 2025-02-24 |
Methyl(phenyl)phosphine oxide 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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8. Book reviews
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
Methyl(phenyl)phosphine oxideに関する追加情報
Methyl(phenyl)phosphine oxide (CAS No. 19315-13-0): A Comprehensive Overview in Modern Chemical Research
Methyl(phenyl)phosphine oxide, chemically designated as Methyl(phenyl)phosphine oxide and identified by its CAS number CAS No. 19315-13-0, is a significant compound in the realm of organophosphorus chemistry. This compound, characterized by its unique structural and electronic properties, has garnered considerable attention in both academic research and industrial applications. Its molecular structure, consisting of a phosphorus atom bonded to a methyl group and a phenyl group, with an oxygen atom attached to the phosphorus, imparts distinct reactivity and utility in various chemical transformations.
The compound's significance is further underscored by its role as a ligand in coordination chemistry and its application in the synthesis of complex organic molecules. The presence of the phenyl group enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Recent studies have highlighted its potential in catalytic systems, where it acts as an effective ligand for transition metals, facilitating various cross-coupling reactions essential for drug development.
In the context of modern pharmaceutical research, Methyl(phenyl)phosphine oxide has been explored for its ability to modulate enzyme activity. Its derivatives have shown promise in inhibiting certain enzymatic pathways that are implicated in diseases such as cancer and neurodegenerative disorders. The compound's ability to interact with biological targets at the molecular level makes it a valuable candidate for structure-activity relationship studies. Researchers have leveraged its unique chemical properties to design novel inhibitors that exhibit high selectivity and low toxicity.
The synthesis of Methyl(phenyl)phosphine oxide typically involves phosphination reactions followed by oxidation, with careful control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including flow chemistry and microwave-assisted reactions, have been employed to optimize the process. These techniques not only improve efficiency but also minimize waste, aligning with the growing emphasis on sustainable chemistry practices.
One of the most intriguing aspects of this compound is its stability under various environmental conditions. Unlike many organophosphorus compounds that are sensitive to moisture or air, Methyl(phenyl)phosphine oxide maintains its integrity under ambient conditions, making it easier to handle and store. This stability has made it a preferred choice for industrial applications where reliability is paramount.
The applications of Methyl(phenyl)phosphine oxide extend beyond pharmaceuticals into materials science. Its derivatives have been investigated as components in advanced polymers and coatings due to their thermal stability and resistance to chemical degradation. These properties make them suitable for use in harsh environments where conventional materials may fail.
Recent breakthroughs in computational chemistry have further enhanced our understanding of Methyl(phenyl)phosphine oxide. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of more effective derivatives. These computational approaches are complemented by experimental validations, creating a synergistic framework for drug discovery.
The role of Methyl(phenyl)phosphine oxide as a building block in synthetic chemistry cannot be overstated. Its versatility allows chemists to construct complex molecules with precision, enabling the development of novel materials and bioactive compounds. As research continues to uncover new applications, the importance of this compound is likely to grow even further.
In conclusion, Methyl(phenyl)phosphine oxide (CAS No. 19315-13-0) stands as a testament to the ingenuity of modern chemical research. Its unique properties and broad applicability make it a cornerstone in various scientific disciplines. As we delve deeper into the complexities of molecular interactions and material science, compounds like this one will continue to play a pivotal role in driving innovation forward.
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